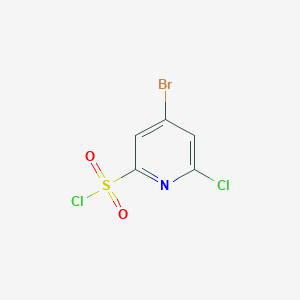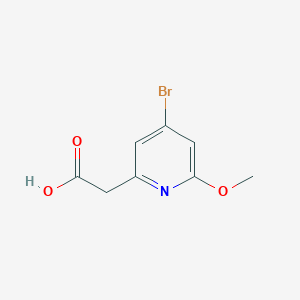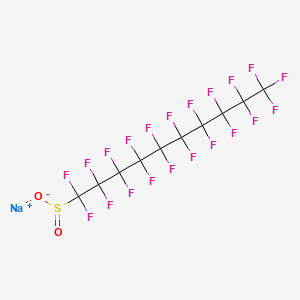
Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate: is a complex organofluorine compound. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate typically involves the fluorination of decane derivatives followed by sulfonation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The sulfonation step is usually carried out in reactors designed to withstand the corrosive nature of the sulfonating agents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Products may include various oxidized fluorinated derivatives.
Reduction: Reduced forms of the compound with fewer fluorine atoms.
Substitution: Substituted products where fluorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis due to its unique reactivity.
- Acts as a precursor for the synthesis of other fluorinated compounds.
Biology:
- Investigated for its potential use in biological imaging due to its fluorine content.
Medicine:
- Explored for its potential in drug delivery systems, leveraging its stability and reactivity.
Industry:
- Utilized in the production of specialized materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. These interactions can lead to the formation of stable complexes or the facilitation of specific chemical reactions. The molecular targets and pathways involved often depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications and environmental persistence.
Perfluorooctanesulfonic acid (PFOS): Used in various industrial processes and known for its stability.
Uniqueness: Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate is unique due to its specific fluorination pattern and the presence of a sulfonate group. This combination imparts distinct chemical properties, making it suitable for specialized applications that require high stability and reactivity.
Properties
Molecular Formula |
C10F21NaO2S |
|---|---|
Molecular Weight |
606.13 g/mol |
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate |
InChI |
InChI=1S/C10HF21O2S.Na/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)34(32)33;/h(H,32,33);/q;+1/p-1 |
InChI Key |
SRZVSXCCIRWUGB-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
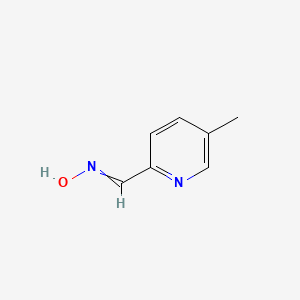
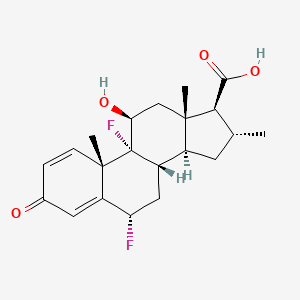

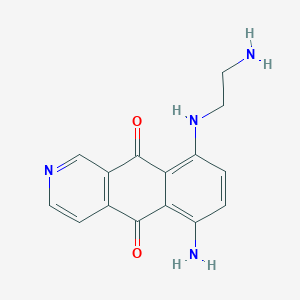
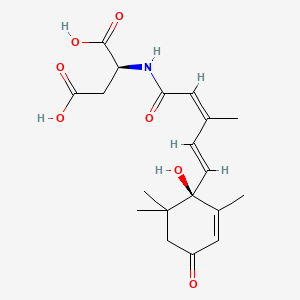

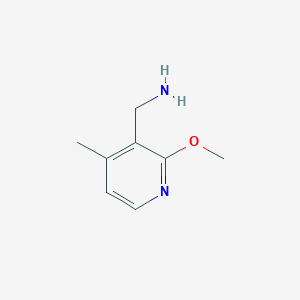
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
